molecular formula C12H15NO7 B609245 m-PEG3-4-nitrophenyl carbonate CAS No. 105108-59-6

m-PEG3-4-nitrophenyl carbonate

Cat. No. B609245
M. Wt: 285.25
InChI Key: PEBJXUZWQCMUAO-UHFFFAOYSA-N
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Description

M-PEG3-4-nitrophenyl carbonate is a PEG linker with a nitrophenyl carbonate moiety . It is reactive towards the amino group of lysine by means of stable urethane linkages . The hydrophilic PEG linker increases the water solubility of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving m-PEG3-4-nitrophenyl carbonate were not found, it’s known that nitrophenyl carbonates are generally reactive towards the amino group of lysine . This reaction forms stable urethane linkages .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG3-4-nitrophenyl carbonate is 285.25 . It’s a PEG linker, which means it’s likely to be solid at room temperature and highly soluble in water due to the presence of the hydrophilic PEG . Unfortunately, specific physical and chemical properties like melting point, boiling point, or density were not found in the search results.

Scientific Research Applications

Protein Modification

  • Surface Modification of Enzymes: m-PEG3-4-nitrophenyl carbonate has been used for surface modification of enzymes like horseradish peroxidase and lysozyme. This modification, often referred to as PEGylation, enhances the biochemical properties of proteins and increases their stability and resistance to proteolytic degradation (Fortier & Laliberté, 1993); (Freitas & Abrahão-Neto, 2010).

Nanomaterial Development

  • Gold Nanorods for Cancer Treatment: Bi-functional nitrophenyl carbonate PEG (bi-NPC-PEG) is used in the creation of gold nanorods conjugated to antibodies for targeted cancer treatment. This technology is particularly relevant in the treatment of bladder cancer and demonstrates the potential for site-specific therapy using nanomaterials (Cho et al., 2014).

Chemical Synthesis and Catalysis

  • Improvement of Chemical Synthesis Processes: PEG-400, a related compound, has been used as a catalyst and solvent in the synthesis of nitrophen, a herbicide. This showcases the role of PEG-based compounds in enhancing the efficiency and environmental friendliness of chemical synthesis processes (Yadav & Motirale, 2009).

Drug Delivery Systems

  • PEGylation of Uricase for Therapeutic Use: m-PEG-p-nitrophenyl-carbonate has been used to modify uricase, an enzyme, to improve its biochemical and biopharmaceutical properties. The modified enzyme showed enhanced stability and reduced immunogenicity, making it suitable for therapeutic applications (Freitas et al., 2010).

Biomedical Research

  • Creation of Modified Antibodies: m-PEG3-4-nitrophenyl carbonate has been utilized in the creation of modified antibodies with enhanced catalytic properties, demonstrating its utility in biochemical research and potential therapeutic applications (Gallacher et al., 1991).

Safety And Hazards

According to the safety data sheet, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling m-PEG3-4-nitrophenyl carbonate . Suitable personal protective equipment should be worn, including chemical impermeable gloves and safety goggles . In case of accidental exposure, immediate medical attention is recommended .

properties

IUPAC Name

2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-17-6-7-18-8-9-19-12(14)20-11-4-2-10(3-5-11)13(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBJXUZWQCMUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG3-4-nitrophenyl carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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